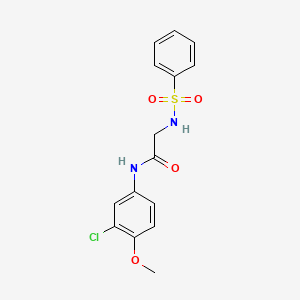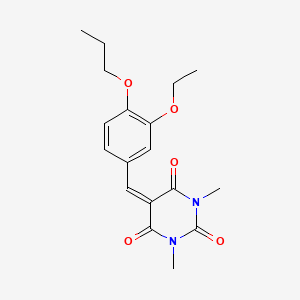![molecular formula C15H14N2O3S B4616620 methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)
methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene compounds often involves reactions of various precursors under specific conditions to introduce functional groups strategically. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine (Stephens, Price, & Sowell, 1999). Such methods may provide insights into the synthesis routes for the compound of interest.
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for predicting their reactivity and interactions. X-ray crystallography is a common method used to determine the precise molecular structure and stereochemistry of complex organic compounds. For example, the structure of a related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was confirmed by X-ray diffraction analysis (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The chemical reactions involving thiophene derivatives can include nucleophilic substitutions, electrophilic additions, and cyclization reactions. For instance, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of thienopyrimidinones under certain conditions (Hajjem, Khoud, & Baccar, 2010).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Research has shown that derivatives of thiophene carboxylates, such as methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, can undergo reactions to yield thiophene-2,4-diols, which further lead to the synthesis of 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be transformed into ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's versatility in synthetic chemistry (Corral & Lissavetzky, 1984).
Crystal Structure Analysis
The crystal structure of related compounds has been studied, revealing insights into their molecular configurations. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate has shown a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Mechanistic Insights into Chemical Reactions
Research into the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters has led to the synthesis of [3,2-d]4(3H)thienopyrimidinones, providing valuable information on the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Peptide/Peptoid Conformation Elucidation
The synthesis of novel 3,4-fused tryptophan analogues, such as methyl 3,4-dihydro-6-methyl-4-[[(phenylmethoxy)carbonyl]amino]-1H- cyclohept[cd]indole-4-carboxylate, has facilitated studies in peptide and peptoid conformation elucidation, highlighting the compound's utility in understanding and manipulating molecular conformation for scientific research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Exploration of Genotoxic and Carcinogenic Potentials
Studies have also assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, using both in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds in various applications (Lepailleur et al., 2014).
Propiedades
IUPAC Name |
methyl 3-(2,3-dihydroindole-1-carbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14(18)13-11(7-9-21-13)16-15(19)17-8-6-10-4-2-3-5-12(10)17/h2-5,7,9H,6,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOVSYVVUVYQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)
![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)
![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)
![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)
![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)
![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

